molecular formula C24H25ClN2O5S B11104969 N-(4-Chlorophenethyl)-2-[2,4-dimethoxy(phenylsulfonyl)anilino]acetamide

N-(4-Chlorophenethyl)-2-[2,4-dimethoxy(phenylsulfonyl)anilino]acetamide

Cat. No.: B11104969
M. Wt: 489.0 g/mol
InChI Key: QUSUYOXRVKQFGJ-UHFFFAOYSA-N
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Description

N-(4-Chlorophenethyl)-2-[2,4-dimethoxy(phenylsulfonyl)anilino]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex molecular structure, which includes a chlorophenethyl group, a dimethoxyphenylsulfonyl group, and an anilinoacetamide moiety. The unique combination of these functional groups imparts specific chemical and physical properties to the compound, making it a subject of study in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenethyl)-2-[2,4-dimethoxy(phenylsulfonyl)anilino]acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Chlorophenethyl Intermediate: This step involves the reaction of 4-chlorobenzyl chloride with an appropriate nucleophile to form the 4-chlorophenethyl intermediate.

    Sulfonylation: The intermediate is then reacted with 2,4-dimethoxybenzenesulfonyl chloride under basic conditions to introduce the sulfonyl group.

    Amidation: The final step involves the reaction of the sulfonylated intermediate with aniline and acetic anhydride to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenethyl)-2-[2,4-dimethoxy(phenylsulfonyl)anilino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, potentially converting the sulfonyl group to a thiol.

    Substitution: The chlorophenethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Various substituted phenethyl derivatives

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenethyl)-2-[2,4-dimethoxy(phenylsulfonyl)anilino]acetamide would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the sulfonyl and chlorophenethyl groups may facilitate binding to specific sites, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenethyl)-2-[2,4-dimethoxyphenyl]acetamide
  • N-(4-Chlorophenethyl)-2-[phenylsulfonyl]anilino]acetamide
  • N-(4-Chlorophenethyl)-2-[2,4-dimethoxyphenylsulfonyl]acetamide

Uniqueness

N-(4-Chlorophenethyl)-2-[2,4-dimethoxy(phenylsulfonyl)anilino]acetamide is unique due to the specific combination of functional groups, which may impart distinct chemical reactivity and biological activity compared to similar compounds. The presence of both the sulfonyl and dimethoxy groups can influence its solubility, stability, and interaction with biological targets.

Properties

Molecular Formula

C24H25ClN2O5S

Molecular Weight

489.0 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]-N-[2-(4-chlorophenyl)ethyl]acetamide

InChI

InChI=1S/C24H25ClN2O5S/c1-31-20-12-13-22(23(16-20)32-2)27(33(29,30)21-6-4-3-5-7-21)17-24(28)26-15-14-18-8-10-19(25)11-9-18/h3-13,16H,14-15,17H2,1-2H3,(H,26,28)

InChI Key

QUSUYOXRVKQFGJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N(CC(=O)NCCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3)OC

Origin of Product

United States

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